molecular formula C7H5BrClNO4S B2738535 5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride CAS No. 1807266-67-6

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride

Cat. No. B2738535
CAS RN: 1807266-67-6
M. Wt: 314.53
InChI Key: RJBRXVRBLYAIQP-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride is a derivative of benzenesulfonyl chloride . It has a CAS Number of 1807266-67-6 and a molecular weight of 314.54 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-4-methyl-2-nitrobenzenesulfonyl chloride . Its InChI code is 1S/C7H5BrClNO4S/c1-4-2-6 (10 (11)12)7 (3-5 (4)8)15 (9,13)14/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride are not widely documented. It is known to have a molecular weight of 314.54 .

Scientific Research Applications

Enhanced Detection of Estrogens

A practical procedure has been developed for determining estrogens in biological fluids using liquid chromatography-electron capture atmospheric pressure ionization-mass spectrometry combined with derivatization. Among various reagents, 4-nitrobenzenesulfonyl chloride showed practical utility, increasing detection responses by 8-23 times. This method facilitates the reproducible and accurate quantification of estrogens, useful for diagnosing fetoplacental function with minimal sample requirements and simple pretreatment procedures (Higashi et al., 2006).

Synthesis and Characterization of Sulfonamide Molecules

A new compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, was synthesized and characterized. Structural characterization through SCXRD and spectroscopic tools, along with computational studies, confirmed the compound's structure and properties. This work illustrates the compound's potential in various chemical applications (Murthy et al., 2018).

Enzyme Inhibition and Computational Studies

New N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition potential. These compounds demonstrated significant inhibitory activity against acetylcholinesterase and α-glucosidase, with the activity supported by in silico studies. Such findings highlight the therapeutic potential of these compounds in treating diseases related to enzyme dysfunction (Riaz, 2020).

Application in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been utilized as key intermediates in various chemical transformations. This review emphasizes the strategies for applying these intermediates in generating diverse privileged scaffolds, showcasing the versatility of nitrobenzenesulfonamides in solid-phase synthesis (Fülöpová & Soural, 2015).

Innovative Synthesis Routes

A novel synthesis approach for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, demonstrating its utility in preparing key intermediates for pesticides, was reported. This synthesis route offers a more economical and environmentally friendly alternative to traditional methods, highlighting the compound's importance in agricultural chemical development (Du et al., 2005).

Safety and Hazards

This compound is likely to be hazardous, as indicated by its classification. It is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . Proper safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye protection .

properties

IUPAC Name

5-bromo-4-methyl-2-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO4S/c1-4-2-6(10(11)12)7(3-5(4)8)15(9,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBRXVRBLYAIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride

CAS RN

1807266-67-6
Record name 5-bromo-4-methyl-2-nitrobenzene-1-sulfonyl chloride
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